BCA as a Potent Reversible Inhibitor of Cystathionine γ-Lyase (CSE) vs. L-Cysteine
beta-Cyano-L-alanine (BCA) demonstrates direct, reversible inhibition of the H₂S-synthesizing enzyme cystathionine γ-lyase (CSE). In contrast, L-cysteine is a substrate for CSE, driving H₂S production rather than inhibiting it [1]. The differentiation is quantified by BCA's IC₅₀ value of 6.5 µM against CSE in rat liver preparations [2]. This inhibitory potency makes BCA a critical tool for studying H₂S's physiological roles, a function L-cysteine cannot fulfill.
| Evidence Dimension | Cystathionine γ-lyase (CSE) inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 6.5 µM (reversible inhibitor) |
| Comparator Or Baseline | L-Cysteine: IC₅₀ = N/A (substrate; stimulates H₂S synthesis) |
| Quantified Difference | Functional opposite: BCA inhibits H₂S synthesis with an IC₅₀ of 6.5 µM, while L-Cysteine promotes it. |
| Conditions | Rat liver homogenate preparations |
Why This Matters
For researchers investigating hydrogen sulfide (H₂S) signaling pathways, BCA provides a specific, reversible CSE inhibition mechanism not achievable with the native substrate L-cysteine, enabling controlled experimental perturbation of H₂S levels.
- [1] Santa Cruz Biotechnology. β-cyano-L-Alanine (CAS 6232-19-5) Product Page. View Source
- [2] β-cyano-L-Alanine (CAS 6232-19-5) Datasheet. Adooq Bioscience. Product No. A18516. View Source
